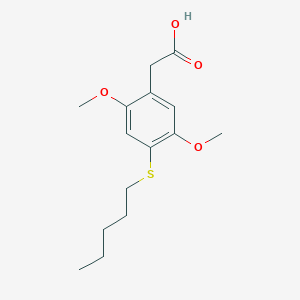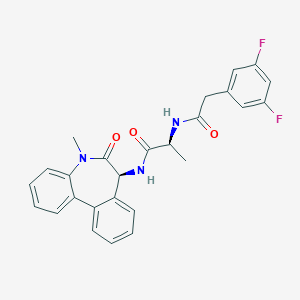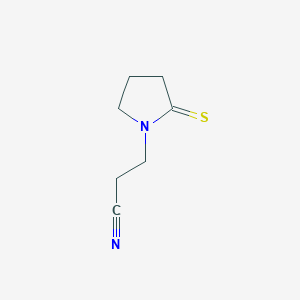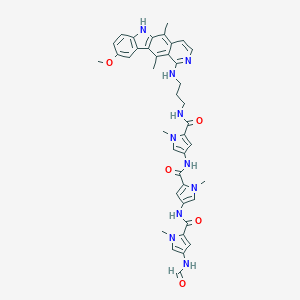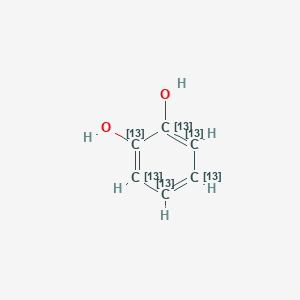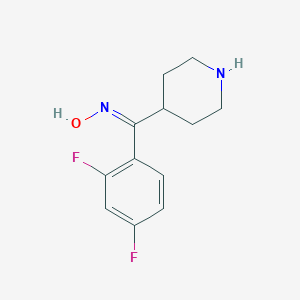![molecular formula C25H24N2O3 B142681 [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 133438-72-9](/img/structure/B142681.png)
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
The compound JWH 200 5-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. It is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .
Mechanism of Action
Target of Action
The primary target of the JWH 200 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a CB receptor agonist , binding the CB1 receptor with high affinity .
Mode of Action
The JWH 200 5-hydroxyindole metabolite interacts with its target, the CB1 receptor, by binding to it with high affinity . This binding action triggers a series of biochemical reactions that result in the activation of the receptor and the initiation of its downstream effects.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 . The impact of these properties on the compound’s bioavailability is currently unknown.
Biochemical Analysis
Biochemical Properties
The JWH 200 5-hydroxyindole metabolite plays a significant role in biochemical reactions. It interacts with the CB 1 receptor, a protein that is part of the endocannabinoid system . The nature of these interactions involves the metabolite binding to the receptor with high affinity .
Cellular Effects
The effects of the JWH 200 5-hydroxyindole metabolite on cells and cellular processes are primarily mediated through its interaction with the CB 1 receptor . By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the JWH 200 5-hydroxyindole metabolite involves its binding interactions with the CB 1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
The JWH 200 5-hydroxyindole metabolite is involved in specific metabolic pathways related to the endocannabinoid system . It interacts with enzymes and cofactors within this system, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 200 5-hydroxyindole metabolite involves the hydroxylation of JWH 200. The general synthetic route includes the following steps:
Starting Material: JWH 200, which is (1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.
Hydroxylation: The introduction of a hydroxyl group at the 5-position of the indole ring. This can be achieved using various hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for JWH 200 5-hydroxyindole metabolite are not well-documented in the literature. the process would likely involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
JWH 200 5-hydroxyindole metabolite has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another aminoalkylindole with similar cannabinoid receptor activity.
JWH 018: A closely related compound with a similar structure and metabolic profile.
AM-2201: A synthetic cannabinoid with similar pharmacological properties.
Uniqueness
JWH 200 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the 5-position of the indole ring, which distinguishes it from other metabolites. This structural modification can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for studying the effects of synthetic cannabinoids .
Properties
IUPAC Name |
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWRVIWPNCLGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017854 | |
| Record name | JWH-200 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-72-9 | |
| Record name | JWH-200 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


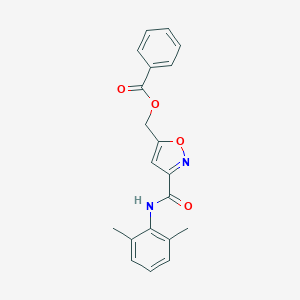
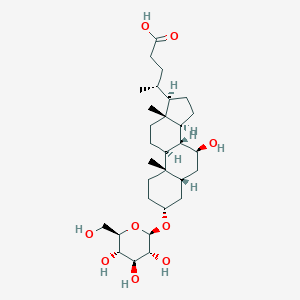
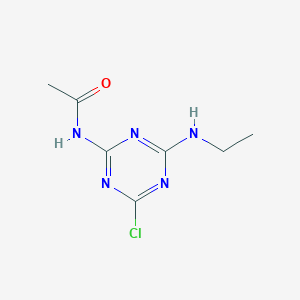
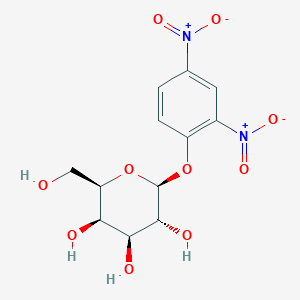
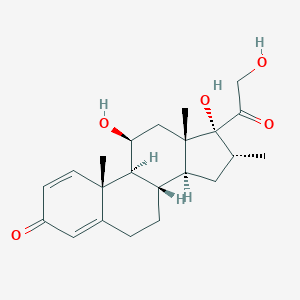
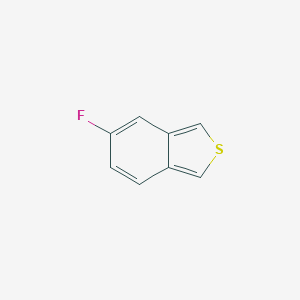
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
